N-(3-Methoxyphenyl)-2-[(2-oxo-1,2-dihydropyrimidin-4-YL)sulfanyl]acetamide
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Overview
Description
N-(3-Methoxyphenyl)-2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a methoxyphenyl group, a dihydropyrimidinyl group, and a sulfanylacetamide linkage, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxyphenyl)-2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Dihydropyrimidinone Core: This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Sulfanyl Group: The dihydropyrimidinone core is then reacted with a thiol compound to introduce the sulfanyl group.
Attachment of the Methoxyphenyl Group: The final step involves the acylation of the sulfanylacetamide with 3-methoxybenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methoxyphenyl)-2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the dihydropyrimidinone ring can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(3-Methoxyphenyl)-2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which N-(3-Methoxyphenyl)-2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide exerts its effects can vary depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The sulfanyl group can form covalent bonds with target proteins, while the dihydropyrimidinone core can engage in hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A compound with a similar acyl group but different functional groups.
Acetylacetone: Another compound with a diketone structure that can undergo similar reactions.
Diketene: A reactive intermediate used in the synthesis of various acetoacetate derivatives.
Uniqueness
N-(3-Methoxyphenyl)-2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide is unique due to its combination of a methoxyphenyl group, a dihydropyrimidinone core, and a sulfanylacetamide linkage. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile molecule for various applications in research and industry.
Properties
Molecular Formula |
C13H13N3O3S |
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Molecular Weight |
291.33 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C13H13N3O3S/c1-19-10-4-2-3-9(7-10)15-11(17)8-20-12-5-6-14-13(18)16-12/h2-7H,8H2,1H3,(H,15,17)(H,14,16,18) |
InChI Key |
SLXHPACGIOGNDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=CC=NC(=O)N2 |
Origin of Product |
United States |
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